(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, which can significantly influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form an indole derivative . This is followed by fluorination and amination steps to introduce the fluorine atom and the amine group, respectively. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.
Scientific Research Applications
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: This compound has an additional fluorine atom, which can further influence its chemical and biological properties.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: This compound has a different core structure but shares some similar functional groups and reactivity.
α-Trifluoromethylstyrene derivatives: These compounds are also fluorinated and have applications in organic synthesis and materials science.
Uniqueness
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a single fluorine atom and an indene core. These features can significantly influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2103399-35-3 |
---|---|
Molecular Formula |
C9H11ClFN |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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